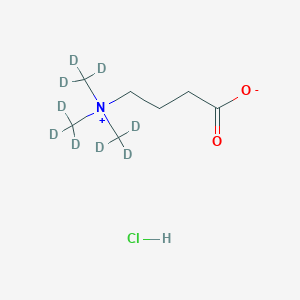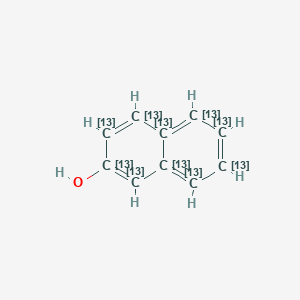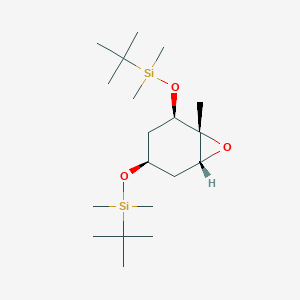![molecular formula C₁₃H₂₁NO₄ B1147462 (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 597569-42-1](/img/structure/B1147462.png)
(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₂₁NO₄ and its molecular weight is 255.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacologically Important Intermediate : Hexahydrocyclopentapyrrolone derivatives, including variants of the specified compound, are essential pharmacophores for diversified pharmacological activities. An efficient process for synthesizing similar compounds has been developed, which is cost-effective, high yielding, and commercially viable (Bahekar et al., 2017).
Scalable Synthesis for Stereoisomers : There has been a stereoselective and scalable synthesis of related stereoisomers, highlighting the importance of controlling stereoselectivity in chemical reactions for specific research applications (Wang Gan et al., 2013).
Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound, emphasizing the versatility of its structure in creating different molecules with potential pharmacological applications (Seo Won-Jun et al., 1994).
Mechanistic Observations in Syntheses : Studies have examined the syntheses of similar compounds, offering insights into the mechanisms of chemical reactions involving this class of compounds (Peet et al., 1986).
Intramolecular Reductive Cyclopropanation : Research has explored the synthesis of cyclic amino acid amides starting from compounds structurally related to (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid, which is crucial for understanding complex chemical transformations (Gensini & de Meijere, 2004).
Structural Analysis : Some studies focus on the structural analysis of similar compounds, which is vital for understanding their potential uses in various fields, including medicinal chemistry (Naveen et al., 2007).
Pfitzinger Reaction Applications : The compound's derivatives have been involved in the Pfitzinger reaction, leading to the synthesis of various biologically active compounds (Moskalenko et al., 2011).
Asymmetric Synthesis : There's also research on the asymmetric synthesis of related compounds, which is significant in the development of drugs and other active molecules (Xue et al., 2002).
Propiedades
IUPAC Name |
(3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZDQKMJLUZQF-GUBZILKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)






